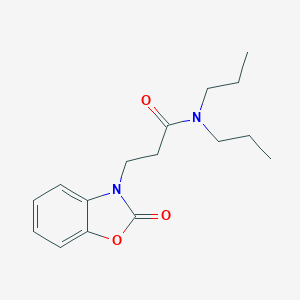
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N,N-dipropylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N,N-dipropylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DPA-714 and belongs to the family of benzoxazole derivatives.
Applications De Recherche Scientifique
DPA-714 has been extensively studied for its potential applications in various fields of research. One of the significant applications of DPA-714 is in the field of neuroimaging. DPA-714 is a ligand for the translocator protein (TSPO), which is highly expressed in activated microglia and astrocytes in the brain. TSPO imaging using DPA-714 has been used to detect neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.
Mécanisme D'action
DPA-714 binds to the TSPO on the outer mitochondrial membrane, which is upregulated in activated microglia and astrocytes. The binding of DPA-714 to TSPO leads to the modulation of the mitochondrial membrane potential, which regulates the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines. DPA-714 has been shown to reduce the production of ROS and pro-inflammatory cytokines, thereby reducing neuroinflammation.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects. In animal studies, DPA-714 has been shown to reduce neuroinflammation, oxidative stress, and neuronal damage. DPA-714 has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using DPA-714 in lab experiments is its high binding affinity for TSPO. DPA-714 has been shown to have a higher binding affinity for TSPO than other TSPO ligands such as PK11195. However, one of the limitations of using DPA-714 is its relatively short half-life, which limits its use in longitudinal studies.
Orientations Futures
There are several future directions for the research on DPA-714. One of the significant future directions is the development of new TSPO ligands with longer half-lives and higher binding affinities for TSPO. Another future direction is the investigation of the role of DPA-714 in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the use of DPA-714 in clinical studies for the diagnosis and treatment of neuroinflammation in humans is a promising future direction.
Conclusion:
In conclusion, DPA-714 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of DPA-714 involves the reaction of 2-amino-6-chlorobenzoxazole with 3-(dipropylamino)propanoyl chloride. DPA-714 has been extensively studied for its potential applications in neuroimaging, and its mechanism of action involves the modulation of the mitochondrial membrane potential, which regulates the production of ROS and the release of pro-inflammatory cytokines. DPA-714 has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on DPA-714, including the development of new TSPO ligands and the investigation of its role in other neurological disorders.
Méthodes De Synthèse
The synthesis of DPA-714 involves the reaction of 2-amino-6-chlorobenzoxazole with 3-(dipropylamino)propanoyl chloride in the presence of triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield after purification by column chromatography.
Propriétés
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-10-17(11-4-2)15(19)9-12-18-13-7-5-6-8-14(13)21-16(18)20/h5-8H,3-4,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIFLMIWRDHVTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CCN1C2=CC=CC=C2OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


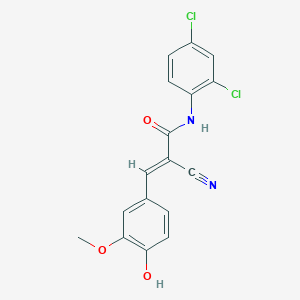

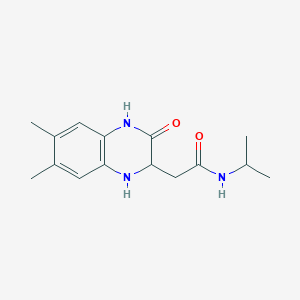
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-{3-nitrophenyl}ethanone](/img/structure/B362454.png)
![Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362456.png)
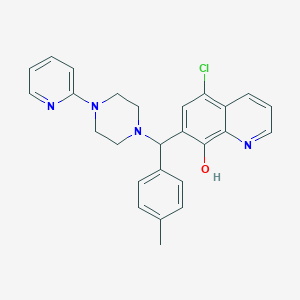
![7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362467.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B362477.png)
![2-(3-Hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362482.png)
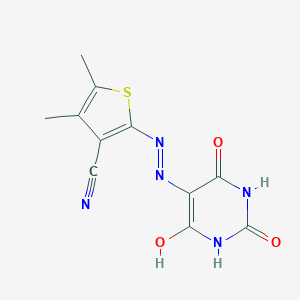
![2-(4-Methylphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B362486.png)

![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)